Cas no 1806069-76-0 (6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is a fluorinated pyridine derivative with a versatile reactive profile, combining an aminomethyl group, a difluoromethyl substituent, and a trifluoromethoxy moiety. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The aldehyde functionality allows for further derivatization, enabling its use as a key intermediate in the synthesis of heterocyclic compounds or bioactive molecules. Its structural features contribute to improved binding affinity and selectivity in target interactions, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability under various reaction conditions further supports its utility in complex synthetic pathways.
6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde structure
1806069-76-0 structure
Product name:6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS No:1806069-76-0
MF:C9H7F5N2O2
MW:270.156099557877
CID:4844714

6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
    • Inchi: 1S/C9H7F5N2O2/c10-8(11)7-5(3-17)6(18-9(12,13)14)1-4(2-15)16-7/h1,3,8H,2,15H2
    • InChI Key: SYFZXIVLNBHSOB-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=O)C(=CC(CN)=N1)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Topological Polar Surface Area: 65.2
  • XLogP3: 1

6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080331-1g
6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
1806069-76-0 97%
1g
$1,445.30 2022-04-01

Additional information on 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde

Recent Advances in the Study of 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1806069-76-0)

The compound 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1806069-76-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The presence of multiple fluorine atoms and a trifluoromethoxy group in its structure enhances its metabolic stability and lipophilicity, making it an attractive scaffold for drug development. Researchers have successfully employed this compound in the synthesis of various pyridine derivatives, which have shown promising activity against a range of biological targets.

One of the most significant breakthroughs involves the use of 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde in the development of kinase inhibitors. Kinases play a crucial role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, suggesting its potential as a lead compound for further optimization.

In addition to its application in kinase inhibitor development, recent research has explored the compound's utility in the design of antimicrobial agents. The unique electronic properties imparted by the difluoromethyl and trifluoromethoxy groups have been shown to enhance the compound's interaction with bacterial enzymes, leading to improved efficacy. Several studies have reported the synthesis of novel antimicrobial agents incorporating this scaffold, with some demonstrating broad-spectrum activity against resistant bacterial strains.

Despite these promising findings, challenges remain in the optimization of this compound for clinical use. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and in vivo studies. However, the progress made thus far underscores the potential of 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde as a versatile building block in medicinal chemistry.

In conclusion, the latest research on 6-(Aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS: 1806069-76-0) highlights its significant potential in drug discovery and development. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. Future studies should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications.

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